5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine
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Description
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of derivatives of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine in antimicrobial applications. For instance, the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities revealed that some compounds possess good to moderate activities against various microorganisms (Bektaş et al., 2007). Another study focused on the design and synthesis of azole derivatives, highlighting their antimicrobial effects upon screening against different pathogens (Başoğlu et al., 2013).
Anticancer Evaluation
A variety of derivatives have been synthesized to assess their anticancer efficacy. Research involving the design, synthesis, and anticancer evaluation of specific derivatives showed good to moderate activity against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Yakantham et al., 2019). Further studies on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have also highlighted their significant anticancer activity, reinforcing the compound's relevance in the development of new anticancer agents (Ahsan et al., 2014).
Other Biological Potentials
Investigations into the synthesis and biological potentials of new 1,3,4-oxadiazole analogues have shown promising antiproliferative activity, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities (Ahsan et al., 2018). Additionally, studies on Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have revealed their effectiveness as antimicrobial, antioxidant, antituberculosis, and anticancer agents, showcasing the compound's versatility in drug development (Verma et al., 2019).
Corrosion Inhibition
The compound's derivatives have also been evaluated for their effectiveness as corrosion inhibitors, demonstrating their utility in protecting metals against corrosion, thereby extending their applications beyond biomedical research (Bouklah et al., 2006).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZMTPVMCKYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-52-7 |
Source
|
Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.